molecular formula C21H23N3OS2 B2473315 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-[(4-methylphenyl)sulfanyl]propan-1-one CAS No. 887462-26-2

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-[(4-methylphenyl)sulfanyl]propan-1-one

Cat. No.: B2473315
CAS No.: 887462-26-2
M. Wt: 397.56
InChI Key: DDYDRDXEWLYIDI-UHFFFAOYSA-N
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Description

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-[(4-methylphenyl)sulfanyl]propan-1-one is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a sulfanyl group attached to a propanone backbone. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-[(4-methylphenyl)sulfanyl]propan-1-one typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Formation of the Piperazine Ring: The piperazine ring is often synthesized by reacting ethylenediamine with a suitable dihalide.

    Coupling of Benzothiazole and Piperazine: The benzothiazole and piperazine rings are coupled using a suitable linker, such as a haloalkane.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced by reacting the intermediate with a thiol compound.

    Final Coupling: The final product is obtained by coupling the intermediate with 4-methylphenylsulfanylpropanone under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-[(4-methylphenyl)sulfanyl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propanone backbone can be reduced to form alcohols.

    Substitution: The benzothiazole and piperazine rings can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-[(4-methylphenyl)sulfanyl]propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-[(4-methylphenyl)sulfanyl]propan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological pathways.

    Pathways Involved: It may inhibit specific enzymes or receptors, leading to altered cellular functions and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-[(4-methylphenyl)sulfanyl]propan-1-one is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylphenyl)sulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS2/c1-16-6-8-17(9-7-16)26-15-10-20(25)23-11-13-24(14-12-23)21-22-18-4-2-3-5-19(18)27-21/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYDRDXEWLYIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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